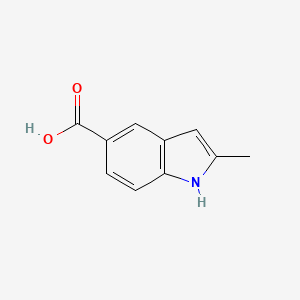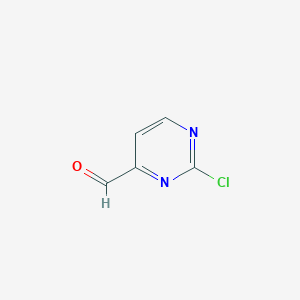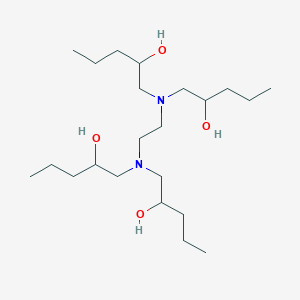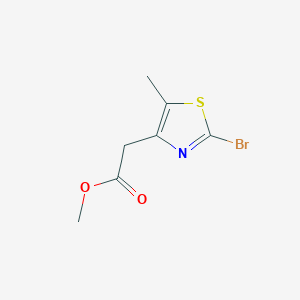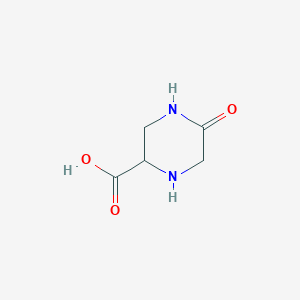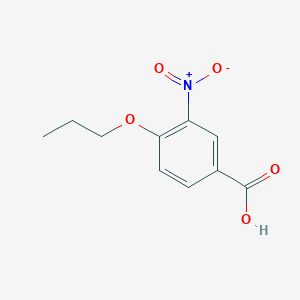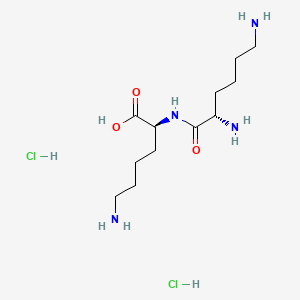
L-lysyl-L-lysine dihydrochloride
Vue d'ensemble
Description
L-Lysyl-L-lysine dihydrochloride, also known as Lysyllysine dihydrochloride, is a cleavable basic amino acid . It is an enzyme cleavable basic amino acid that can be used for delivering multiple biologically active peptides .
Chemical Reactions Analysis
L-Lysine plays a key role in a biocatalytic–organocatalytic process. It is used as a cocatalyst for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes . The specific role of lysine is to prevent the reaction from diverting to a simple oxidation of the starting alcohol to a carboxylic acid .Applications De Recherche Scientifique
Application in Cell Culture Media
Scientific Field: Biotechnology, specifically cell culture for biopharmaceutical production .
Methods of Application or Experimental Procedures: cQrex® KC is added to the cell culture media as a nutrient . It is highly soluble, which allows it to be used in concentrated media formulations .
Results or Outcomes: The use of cQrex® KC in cell culture media can increase cell proliferation, viability, and cell-specific productivity . This contributes to higher antibody titers and increased productivity of biological drugs . It also simplifies and intensifies complex production processes .
Boosting Solubility and Performance of L-Cystine
Scientific Field: Biotechnology, specifically cell culture for biopharmaceutical production .
Methods of Application or Experimental Procedures: cQrex® KC is added to the cell culture media as a nutrient . Its high solubility allows it to be used in concentrated media formulations .
Results or Outcomes: The use of cQrex® KC in cell culture media can intensify and simplify complex production processes . It can also increase the concentration of Cys-equivalents in the bioreactor to provide optimum nutrition and improve process performance .
Overcoming Solubility Limitations of L-Cystine
Scientific Field: Biotechnology, specifically cell culture for biopharmaceutical production .
Methods of Application or Experimental Procedures: cQrex® KC is added to the cell culture media as a nutrient . Its high solubility allows it to be used in concentrated media formulations .
Results or Outcomes: The use of cQrex® KC in cell culture media can overcome nutrient limitations . It can also increase the concentration in the bioreactor to provide optimum nutrition and improve process performance .
Orientations Futures
The future directions of L-Lysyl-L-lysine dihydrochloride research could involve its use in cell culture media applications. For example, cQrex® KC (N,N’-di-L-lysyl-L-cystine dihydrochloride) is a cystine peptide that is around 1000 times more soluble than free L-cystine . This could simplify and intensify complex production processes .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3.2ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);2*1H/t9-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQFWEBCTJENGB-BZDVOYDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-lysyl-L-lysine dihydrochloride | |
CAS RN |
52123-30-5 | |
| Record name | Lys-Lys dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







